Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-9-7-20(8-10-21)15(22)14-12(17)13(19-25-14)11-5-3-4-6-18-11/h3-6H,2,7-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSERNPDJYZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The resulting intermediate is then subjected to further reactions to introduce the thiazole and piperazine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Piperazine-Carboxylate Derivatives
The compound shares a piperazine-carboxylate backbone with several analogs, differing in substituents and heterocyclic attachments. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The amino and pyridine groups in the target compound likely improve water solubility compared to analogs with nitro or trifluoromethyl groups (e.g., ), which are more lipophilic .
Biological Activity
Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
The structure includes a piperazine ring, a thiazole moiety, and a pyridine substituent, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyridine derivatives. This compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
| Bacillus subtilis | 15 | 8 |
These findings suggest that the compound holds promise as a potential antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that derivatives of thiazole and pyridine exhibit anticancer properties. This compound was tested for its ability to inhibit cancer cell proliferation:
| Cell Line | IC (µM) | Control (Doxorubicin) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 0.5 |
| HeLa (Cervical Cancer) | 15 | 0.25 |
The compound showed selective cytotoxicity towards cancer cells, indicating its potential as a lead compound for further development in cancer therapy .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways leading to cell death.
- Interference with Metabolic Pathways : The presence of the thiazole ring may disrupt metabolic processes essential for microbial growth.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results indicated that modifications to the thiazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
Study 2: Anticancer Properties
In another study focused on anticancer properties, researchers synthesized a series of piperazine derivatives and tested them against multiple cancer cell lines. This compound demonstrated significant inhibition of cell growth in MCF-7 and HeLa cells compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
